molecular formula C15H20BrNO2 B1441601 tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate CAS No. 943750-38-7

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

Cat. No. B1441601
CAS RN: 943750-38-7
M. Wt: 326.23 g/mol
InChI Key: PZDPUQUIZKCNOF-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1467060-28-1 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It is also an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .


Molecular Structure Analysis

The molecular weight of “this compound” is 326.23 . The InChI code is 1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m1/s1 .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 326.23 . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate has been utilized in the synthesis of various chemical compounds. For instance, it played a role in the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, which was characterized spectroscopically and confirmed by X-ray diffraction studies (Naveen et al., 2007).

Asymmetric Synthesis

  • The compound is significant in enantioselective synthesis. A notable example is its role in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess (Chung et al., 2005).

Molecular Docking and Antithrombin Activity

  • Enantiomerically pure derivatives of this compound have been synthesized and modified for potential thrombin inhibition, as evidenced by comprehensive molecular docking studies (Ayan et al., 2013).

Antilipidemic Agent Synthesis

  • Another application involves the synthesis of optically active carboxylic acids, which were prepared using this compound. The resulting acids showed potential as antilipidemic agents, displaying triglyceride and cholesterol lowering effects (Ohno et al., 1999).

Coupling Reactions in Organic Synthesis

  • It has been used in palladium-catalyzed coupling reactions with arylboronic acids, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating its versatility in organic synthesis (Wustrow & Wise, 1991).

Safety and Hazards

The safety information for “tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and the pictogram is GHS07 .

properties

IUPAC Name

tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDPUQUIZKCNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695913
Record name tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943750-38-7
Record name tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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